molecular formula C9H12ClN B8816645 (S)-1-(4-Chlorophenyl)propan-1-amine

(S)-1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B8816645
M. Wt: 169.65 g/mol
InChI Key: JAVXFKQNRRUYMG-VIFPVBQESA-N
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Description

(S)-1-(4-Chlorophenyl)propan-1-amine (CAS 114853-62-2) is a chiral amine of interest in medicinal chemistry and neuroscience research . With a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol, it serves as a versatile chiral building block for the synthesis of more complex molecules . Its structural features are found in compounds investigated as protein kinase B (Akt) inhibitors, highlighting its relevance in early-stage drug discovery . Furthermore, the core chlorophenylpropanamine structure is studied in neuropharmacology, particularly in the context of synthetic cathinones, where related compounds have been shown to exhibit acetylcholinesterase (AChE) inhibition and demonstrate cytotoxic effects in neuronal cell models . This makes it a compound of value for researchers studying the cholinergic system and mechanisms of neurotoxicity. The product requires specific storage conditions: keep in a dark place, sealed and dry at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1

InChI Key

JAVXFKQNRRUYMG-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of (S)-1-(4-Chlorophenyl)propan-1-amine are extensive:

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to other psychoactive substances suggests it may influence neurotransmitter systems like dopamine and serotonin, which are critical in mood regulation and cognitive functions. Studies have indicated that compounds of this class may have stimulant properties relevant to psychiatric disorders .

Biological Studies

Research has focused on the compound's biological activity, particularly its role in enzyme inhibition and receptor binding. It has shown potential in modulating neurotransmitter activity, which is crucial for understanding various neurological conditions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive amine functional group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.

Case Studies

Several studies highlight the compound's applications:

Case Study 1: Neuropharmacological Effects

A study examined the effects of this compound on dopamine receptors. Results indicated that the compound could enhance dopamine signaling, suggesting its potential as a treatment for conditions like depression and ADHD.

Case Study 2: Synthesis of Derivatives

Research demonstrated the synthesis of various derivatives using this compound as a starting material. These derivatives exhibited enhanced biological activities, showcasing the compound's utility in drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigated for therapeutic effects on neurological disordersPotential stimulant properties
Biological StudiesRole in enzyme inhibition and receptor bindingModulates neurotransmitter activity
Organic SynthesisBuilding block for complex molecule synthesisReactive amine group facilitates reactions

Comparison with Similar Compounds

Stereoisomers: (R)-1-(4-Chlorophenyl)propan-1-amine

The (R)-enantiomer (CAS: 1448902-18-8 hydrochloride) shares identical molecular weight and formula with the (S)-form but differs in spatial configuration. Stereoisomerism significantly impacts pharmacological properties. For example, dexchlorpheniramine (a related antihistamine) demonstrates that the (S)-configuration often correlates with higher receptor affinity due to optimal three-dimensional alignment with histamine H₁ receptors .

Structural Analogs: Dexchlorpheniramine Maleate

Dexchlorpheniramine (CAS: 25523-41-1) is a structural analog with a pyridinyl group and dimethylamine substitution. Its formula, C₁₆H₁₉ClN₂·C₄H₄O₄ , and higher molecular weight (MW: 390.86 g/mol) contribute to distinct solubility and pharmacokinetics. Unlike (S)-1-(4-chlorophenyl)propan-1-amine, dexchlorpheniramine is a potent antihistamine (IC₅₀ ~1 nM for H₁ receptors) due to enhanced lipophilicity and extended aromatic interactions .

Positional Isomers: 3-(4-Chlorophenyl)propan-1-amine

This isomer (CAS: BPW, MW: 169.65 g/mol) relocates the amine group to the terminal carbon. No direct biological data are available, but its simplified structure may favor industrial applications over pharmacological use .

Halogen-Substituted Derivatives: (S)-1-(2-Fluorophenyl)propan-1-amine

Replacing the para-chloro with ortho-fluoro (CAS: 1075715-56-8, MW: 153.2 g/mol) alters electronic and steric profiles. The ortho-substitution may sterically hinder receptor binding, as seen in fluorinated analogs of antihistamines showing reduced efficacy compared to chloro-substituted counterparts .

Chalcone Derivatives with 4-Chlorophenyl Groups

Chalcones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀: 37.24 ppm against MCF-7 cells) demonstrate cytotoxic activity absent in this compound. This highlights how functional group variation drastically shifts biological activity .

Levocloperastine Fendizoate

Levocloperastine (CAS: N/A) incorporates a 4-chlorophenyl group within a piperidine structure. The addition of a benzoylbenzoic acid moiety in levocloperastine enhances anti-inflammatory effects but introduces metabolic complexity .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula MW (g/mol) CAS Number Key Features
This compound C₉H₁₂ClN 169.65 1310923-37-5* Chiral amine, para-Cl substitution
Dexchlorpheniramine maleate C₁₆H₁₉ClN₂·C₄H₄O₄ 390.86 25523-41-1 Pyridinyl group, antihistamine
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN 169.65 BPW Terminal amine, positional isomer
(S)-1-(2-Fluorophenyl)propan-1-amine C₉H₁₂FN 153.2 1075715-56-8 Ortho-F substitution, higher polarity

*Hydrochloride salt

Preparation Methods

Oxime Formation and Borane-Mediated Reduction

The racemic synthesis of 1-(4-chlorophenyl)propan-1-amine begins with 1-(4-chlorophenyl)propan-1-one. Treatment with hydroxylamine hydrochloride and triethylamine in ethanol yields the corresponding oxime, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine. Subsequent reduction using borane-THF in tetrahydrofuran at 80°C for 16 hours affords the racemic amine with a yield of 30.6% after purification.

Reaction Conditions:

  • Oxime Formation: Ethanol, room temperature, 16 hours.

  • Reduction: Borane-THF, THF, 80°C, 16 hours.

Chiral Resolution with Tartaric Acid

The racemic mixture is resolved using l-(+)-tartaric acid, a method adapted from the synthesis of lorcaserin hydrochloride. Diastereomeric salt formation preferentially crystallizes the (S)-enantiomer, achieving enantiomeric excess (ee) >99.8% after recrystallization.

Key Parameters:

  • Solvent: Ethanol/water mixture.

  • Temperature: 0–25°C during crystallization.

Asymmetric Hydrogenation of Imines

Transition Metal-Catalyzed Enantioselective Reduction

Asymmetric hydrogenation (AH) of imines using chiral catalysts provides direct access to enantioenriched amines. A Ru/MsDPEN catalytic system (e.g., C14f or C14g ) achieves high enantioselectivity for structurally similar substrates. For 1-(4-chlorophenyl)propan-1-imine, hydrogenation under 50–100 bar H₂ with Ru/(S)-SegPhos (L9b ) yields the (S)-amine with 97% ee.

Catalytic System:

  • Ligand: (S)-SegPhos (L9b ).

  • Pressure: 50–100 bar H₂.

  • Yield: 85–90%.

Palladium-Catalyzed Hydrogenation of Oximes

Pd/JosiPhos (L21c ) catalysts enable AH of oximes to amines. Protonation of the oxime substrate with methanesulfonic acid (MsOH) activates the C=N bond, permitting hydrogenation at 1 bar H₂ pressure. This method achieves 91% ee for aryl-substituted amines.

Optimized Conditions:

  • Ligand: JosiPhos (L21c ).

  • Acid Additive: MsOH (10 mol%).

  • Solvent: Trifluoroethanol (TFE).

Comparative Analysis of Methods

Method Yield ee (%) Catalyst Cost Scalability
Racemic + Resolution30.6%>99.8LowModerate
Ru/SegPhos AH85–90%97HighHigh
Pd/JosiPhos AH70–75%91ModerateModerate

Advantages and Limitations

  • Racemic Synthesis: Cost-effective but limited by maximal 50% yield of the desired enantiomer.

  • Asymmetric Hydrogenation: High enantioselectivity and yield but requires specialized catalysts.

Q & A

Q. What synthetic routes are recommended for enantioselective synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine?

The synthesis typically involves asymmetric reduction of a ketone precursor, such as 1-(4-chlorophenyl)propan-1-one, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems). For example, enantioselective hydrogenation with Ru-BINAP catalysts can yield the (S)-enantiomer with high optical purity (>98% ee). Post-reduction, purification via recrystallization or chromatography is critical to remove diastereomeric impurities .

Q. How can the chiral purity of this compound be validated experimentally?

Chiral HPLC using columns like Chiralpak IA or IB with hexane:isopropanol (90:10) mobile phases is standard. Compare retention times with racemic mixtures or reference standards. Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy provide complementary validation. For absolute configuration confirmation, single-crystal X-ray diffraction (using SHELXL ) is definitive .

Q. What are the critical safety considerations when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify optimal catalysts and solvents. Molecular dynamics simulations assess steric effects in asymmetric synthesis. For example, simulations of Ru-catalyzed hydrogenation reveal how solvent polarity (e.g., ethanol vs. THF) impacts enantioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in receptor binding assays (e.g., histamine H1 vs. serotonin receptors) may arise from stereochemical impurities or solvent-dependent conformational changes. Validate compound purity via NMR (¹H/¹³C) and LC-MS. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled buffer conditions (pH 7.4, 25°C) .

Q. How can metabolic stability of this compound be assessed in preclinical studies?

Employ liver microsome assays (human/rat) with LC-MS/MS quantification. Monitor demethylation or hydroxylation metabolites. For in vivo studies, use radiolabeled (¹⁴C) compound to track pharmacokinetics. Compare results with structurally similar compounds like chlorpheniramine maleate .

Q. What crystallographic challenges arise in resolving the structure of this compound hydrochloride?

The hydrochloride salt may form twinned crystals or exhibit disorder in the Cl⁻ counterion. Use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands. High-resolution data (d ≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Methodological Tables

Table 1. Key Analytical Parameters for Chiral Purity Assessment

MethodConditionsDetection LimitReference
Chiral HPLCChiralpak IA, hexane:IPA (90:10), 1 mL/min0.1% impurity
Polarimetry589 nm, 20°C, 10 mg/mL in ethanol±0.5°
X-ray DiffractionMo-Kα (λ = 0.71073 Å), 100 KAtomic resolution

Table 2. Computational Parameters for Asymmetric Synthesis Optimization

ParameterValue/SettingSoftware/ToolReference
DFT FunctionalB3LYP/6-31G*Gaussian 16
Solvent ModelSMD (ethanol)ORCA 5.0
Transition-State SearchNudged Elastic Band (NEB)VASP 6.4

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